[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone
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Overview
Description
PIPERAZINE, 1-(4-FLUOROPHENYL)-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIPERAZINE, 1-(4-FLUOROPHENYL)-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]- typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the fluorophenyl and pyrimidinyl groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced purification techniques, such as crystallization or chromatography, may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
PIPERAZINE, 1-(4-FLUOROPHENYL)-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction of functional groups such as nitro or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or piperazine core.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of PIPERAZINE, 1-(4-FLUOROPHENYL)-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]- involves its interaction with specific molecular targets, such as proteins or nucleic acids. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- PIPERAZINE, 1-(4-CHLOROPHENYL)-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]-
- PIPERAZINE, 1-(4-METHOXYPHENYL)-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]-
- PIPERAZINE, 1-(4-NITROPHENYL)-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]-
Uniqueness
The uniqueness of PIPERAZINE, 1-(4-FLUOROPHENYL)-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]- lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The presence of the fluorophenyl group, for example, may enhance its lipophilicity and metabolic stability compared to other similar compounds.
Properties
Molecular Formula |
C20H24FN5O |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone |
InChI |
InChI=1S/C20H24FN5O/c21-17-4-6-18(7-5-17)24-11-13-25(14-12-24)19(27)16-3-1-10-26(15-16)20-22-8-2-9-23-20/h2,4-9,16H,1,3,10-15H2 |
InChI Key |
PQGGHBRQAXXOHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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